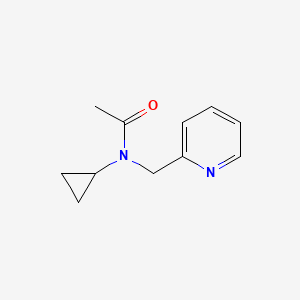
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMA belongs to a class of compounds known as N-substituted amides and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. For example, N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell proliferation and survival. N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been found to have a range of biochemical and physiological effects. For example, N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting that it has anti-inflammatory effects. N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it has potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has several advantages for lab experiments, including its ease of synthesis and its ability to selectively target certain enzymes and signaling pathways. However, N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide also has several limitations, including its relatively low solubility and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic applications in diseases such as cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide.
Synthesis Methods
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a variety of methods, including the reaction between cyclopropylamine and 2-pyridinecarboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction between cyclopropylamine and 2-pyridinecarboxaldehyde, followed by the addition of acetic acid. Both methods yield N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide as a white crystalline solid.
Scientific Research Applications
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been the subject of several scientific studies due to its potential therapeutic properties. One study found that N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide exhibited significant antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Another study found that N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide had potent anti-inflammatory effects, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13(11-5-6-11)8-10-4-2-3-7-12-10/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJNLQXEPKBBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)
